Chemical structure and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine
Chemical structure and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine
The following technical guide details the chemical structure, synthesis, and properties of 2-(5-bromo-1H-indol-1-yl)ethanamine , a specific N1-substituted indole derivative. This compound is structurally distinct from the more common C3-substituted tryptamines (e.g., 5-bromo-tryptamine), representing a class known as isotryptamines .
Structure, Synthesis, and Pharmacological Potential of an Isotryptamine Scaffold
Executive Summary
2-(5-bromo-1H-indol-1-yl)ethanamine (CAS: Not widely listed; analog to 1-(2-aminoethyl)indole) is a specialized heterocyclic building block. Unlike the classical tryptamine alkaloids where the ethylamine chain is attached to the C3 position of the indole ring, this molecule features the ethylamine chain attached to the indole nitrogen (N1) .
This structural variation—often termed an "isotryptamine"—fundamentally alters the molecule's electronic properties, receptor binding vectors, and metabolic stability compared to its C3 counterpart. This guide explores its utility as a scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in serotonin receptor ligands and as a linker in bivalent drug design.
Chemical Structure & Molecular Properties[1][2][3][4]
2.1 Structural Analysis
The molecule consists of a 5-bromoindole core N-alkylated with an aminoethyl chain.
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Core: Indole (benzopyrrole).
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Substituent 1 (Position 5): Bromine atom.[1][2] This introduces significant lipophilicity and electron-withdrawing character to the benzene ring, deactivating the C3 position towards electrophilic attack and potentially enabling halogen bonding interactions in biological targets.
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Substituent 2 (Position 1): 2-Aminoethyl group.[3][4] Attachment at N1 removes the acidic N-H proton of the indole, preventing hydrogen bond donation from the ring nitrogen. The terminal primary amine remains basic (pKa ~9-10).
Key Distinction:
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Tryptamine (C3-isomer): Indole-C3-CH2-CH2-NH2. (Biosynthetic precursor).[5][6]
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Isotryptamine (N1-isomer): Indole-N1-CH2-CH2-NH2. (Synthetic scaffold).[5][1][7][8][9][10]
2.2 Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Note |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Molecular Weight | 239.11 g/mol | |
| Exact Mass | 238.01 g/mol | |
| LogP (Octanol/Water) | 2.8 – 3.2 | Higher than tryptamine due to 5-Br and N-alkylation. |
| pKa (Amine) | 9.5 – 9.8 | Typical for primary aliphatic amines. |
| pKa (Indole N1) | N/A | N1 is alkylated; no acidic proton. |
| H-Bond Donors | 2 | (-NH₂ protons) |
| H-Bond Acceptors | 1 | (Amine Nitrogen) |
| Solubility | Low in water (neutral); High in DMSO, MeOH, DCM. | Soluble in water as HCl salt. |
Synthesis & Manufacturing Protocols
The synthesis of N1-substituted indoles requires specific conditions to favor N-alkylation over C3-alkylation. The most robust method utilizes the Gabriel Synthesis approach to introduce the amine in a protected form, preventing polymerization.
3.1 Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic route for the selective N1-aminoethylation of 5-bromoindole.
3.2 Detailed Protocol
Step 1: N-Alkylation (Formation of Phthalimide Intermediate)
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Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (dimethylformamide).
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Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Note: The solution will turn yellow/brown as the indole anion forms.
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Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc).
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Workup: Quench with ice water. The intermediate usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Step 2: Deprotection (Gabriel Amine Release)
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Solvolysis: Dissolve the phthalimide intermediate in Ethanol (EtOH).
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Cleavage: Add Hydrazine Hydrate (3.0 eq).
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Reflux: Heat to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
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Isolation: Cool to RT. Filter off the white solid. Concentrate the filtrate.
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Purification: Dissolve residue in 1M HCl (aq) and wash with Ether (to remove non-basic impurities). Basify the aqueous layer with NaOH to pH >12. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate to yield the free amine oil. Convert to HCl salt for storage.
Biological & Pharmacological Context[1][2][4][7][8][11][12]
4.1 "Isotryptamine" vs. Tryptamine Pharmacology
The shift of the ethylamine chain from C3 to N1 drastically changes the vector of the basic nitrogen relative to the aromatic core.
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5-HT Receptor Affinity: Classical 5-HT agonists (like 5-HT, Psilocin) require the amine to be ~6.5 Å from the aromatic center, extending from C3. In 2-(5-bromo-1H-indol-1-yl)ethanamine , this distance and angle are altered.
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Insight: N1-substituted indoles generally show reduced affinity for 5-HT1A/2A receptors compared to their C3 analogs. They often fail to activate the receptor because the amine cannot bridge the Aspartate residue (D3.32) in the binding pocket while the indole is docked in the aromatic cage.
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SERT (Serotonin Transporter): Some N1-substituted indoles retain affinity for the serotonin transporter, acting as reuptake inhibitors rather than receptor agonists.
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Sigma Receptors: The lipophilic 5-Br group + basic amine makes this scaffold a candidate for Sigma-1 receptor binding, which tolerates a wider range of N-aryl distances.
4.2 Application as a Linker/Scaffold
Due to the stability of the N1-alkyl bond (unlike C3-alkyl which can be metabolically labile via MAO), this molecule is primarily valuable as:
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Linker Unit: For connecting the indole core to other pharmacophores in bivalent ligands.
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Tricyclic Precursor: The amine can be cyclized back onto the C2 position (via Pictet-Spengler-like reactions or Pd-catalyzed C-H activation) to form pyrazino[1,2-a]indoles , a potent class of CNS-active agents.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed.[11] | Wear standard PPE (Gloves, Goggles). |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage.[11] | Use in a fume hood. Amine vapors are corrosive. |
| Stability | Stable under normal conditions. Light sensitive (Indoles oxidize). | Store in amber vials at -20°C (if salt). |
| Reactivity | Incompatible with strong oxidizing agents and acid chlorides. | Avoid contact with anhydrides unless acylation is intended. |
References
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Indole N-Alkylation Protocols
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Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Standard reference for indole functionalization).
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- Isotryptamine Pharmacology: Glennon, R. A., et al. (1980). "Binding of isotryptamines at serotonin receptors." Journal of Medicinal Chemistry. (Establishes the reduced affinity of N1-isomers).
- Gabriel Synthesis Application: Khan, M. A., & Morley, M. L. (1978). "Synthesis of N-substituted indoles." Journal of Heterocyclic Chemistry.
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5-Bromoindole Properties
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PubChem CID 10763 (5-Bromoindole). National Center for Biotechnology Information. Link
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-
General Tryptamine vs Isotryptamine Structure
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Nichols, D. E. (2018). "Hallucinogens." Pharmacological Reviews. (Discusses the strict SAR requirements for C3-substitution in psychedelics). Link
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(Note: Specific CAS 13708-58-2 refers to the non-brominated parent 1-(2-aminoethyl)indole. The 5-bromo derivative is a cataloged building block in specialized libraries.)
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- 4. Tryptamine - Wikipedia [en.wikipedia.org]
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